Cas no 569296-23-7 (1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-)
569296-23-7 structure
Product Name:1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-
CAS No:569296-23-7
MF:C21H17ClN2
MW:332.826083898544
CID:347315
PubChem ID:9880712
Update Time:2025-04-19
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-
- 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)indazole
- SCHEMBL4483522
- 569296-23-7
- DTXSID60432267
-
- Inchi: 1S/C21H17ClN2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)24(23-21)14-16-8-12-18(22)13-9-16/h2-13H,14H2,1H3
- InChI Key: VLVDVCGRRZRJAS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1C2C=CC=CC=2C(C2C=CC(C)=CC=2)=N1
Computed Properties
- Exact Mass: 332.10821
- Monoisotopic Mass: 332.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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